molecular formula C15H20O5S B2856062 2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde CAS No. 2411266-99-2

2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde

Cat. No. B2856062
CAS RN: 2411266-99-2
M. Wt: 312.38
InChI Key: ZGWXZQHUFBHECV-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTBP or 2-[(3-thioxo-1,3-dihydro-1,3-benzothiazol-2-yl)methoxy]-4-propoxybenzaldehyde. It is a yellow crystalline powder with a molecular weight of 347.42 g/mol.

Mechanism of Action

DTBP acts as a fluorescence quencher by accepting excited-state energy from a fluorophore and dissipating it as heat. The mechanism of fluorescence quenching involves the transfer of energy from the excited state of the fluorophore to the ground state of DTBP. This process is known as non-radiative energy transfer or fluorescence resonance energy transfer (FRET).
Biochemical and Physiological Effects
DTBP has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that does not interact with biological molecules such as proteins, nucleic acids, or lipids.

Advantages and Limitations for Lab Experiments

DTBP has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It is also easy to synthesize and purify. Moreover, DTBP has a high molar extinction coefficient and a large Stokes shift, making it an ideal fluorescence quencher for studying protein-protein interactions.
However, DTBP has some limitations for lab experiments. It has a relatively low quantum yield, which means that it is not an efficient fluorescence quencher. Moreover, DTBP has a limited range of excitation and emission wavelengths, which may restrict its use in certain experiments.

Future Directions

There are several future directions for research on DTBP. One area of interest is the development of new biosensors using DTBP as a fluorescence quencher. Another area of research is the use of DTBP in the study of protein-ligand interactions. Moreover, DTBP can be used as a tool for investigating the structure and function of membrane proteins. Finally, DTBP can be used in the development of new drugs for treating various diseases.

Synthesis Methods

DTBP can be synthesized by reacting 2-hydroxy-4-propoxybenzaldehyde with 2-mercapto-3H-benzothiazol-3-one in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization using a suitable solvent such as ethanol or ethyl acetate.

Scientific Research Applications

DTBP has potential applications in various fields of scientific research. It is primarily used as a fluorescence quencher for studying protein-protein interactions, protein-nucleic acid interactions, and protein-lipid interactions. DTBP can also be used as a probe for studying enzyme kinetics and for measuring the binding affinity of ligands to proteins. Moreover, DTBP has been used in the development of biosensors for detecting various biomolecules such as glucose, cholesterol, and uric acid.

properties

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5S/c1-2-6-19-14-4-3-13(9-16)15(8-14)20-10-12-5-7-21(17,18)11-12/h3-4,8-9,12H,2,5-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWXZQHUFBHECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=O)OCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde

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